molecular formula C17H15NO4S B2620241 methyl 1-tosyl-1H-indole-3-carboxylate CAS No. 31271-91-7

methyl 1-tosyl-1H-indole-3-carboxylate

Cat. No. B2620241
CAS RN: 31271-91-7
M. Wt: 329.37
InChI Key: ZSMFPQLEPDPGMC-UHFFFAOYSA-N
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Description

“Methyl 1-tosyl-1H-indole-3-carboxylate” is an indolyl carboxylic acid derivative . It is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with methanol . A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate with N,N-dimethylaniline with a wide range of phenyl bromoacetate derivatives has also been reported .


Molecular Structure Analysis

The molecule of “this compound” is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .


Chemical Reactions Analysis

The title indole derivative, C11H11NO2, was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . The molecule is planar as it is situated on a mirror plane present in the space group Pbcm .

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Technique : A new method for synthesizing 1-methyl-1H-indole-3-carboxylates, including methyl 1-tosyl-1H-indole-3-carboxylate, has been developed using cross-dehydrogenative coupling. This process involves functionalizing the α carbon of an iminium from tertiary amines and has the advantages of a simple procedure and high yields (Akbari & Faryabi, 2023).

Pharmaceutical Applications

  • Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives, including this compound, have been studied for their anti-cancer properties. Research has indicated that these compounds exhibit inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).

Chemical Reactions and Properties

  • Chemical Reactivity : The N-tosyl derivative of indoles, including this compound, has been subjected to various chemical reactions, illustrating its versatility in organic synthesis (Evans, 1973).
  • Thermodynamic Properties : The standard molar enthalpies of formation of methyl 1H-indole-3-carboxylate, closely related to this compound, have been experimentally and computationally studied. These studies provide valuable information on the stability and energy content of these compounds (Carvalho et al., 2016).

Fluorescence Studies

  • Photophysical Studies : New fluorescent indole derivatives, related to this compound, have been synthesized and studied for their photophysical properties. These compounds show potential as fluorescent probes, with good fluorescence quantum yields and sensitivity to solvent polarity (Pereira et al., 2010).

Future Directions

The synthesis of “methyl 1-tosyl-1H-indole-3-carboxylate” from N,N-dimethylaniline with bromoacetates has not been reported , indicating potential future directions for research in this area.

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-15(17(19)22-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMFPQLEPDPGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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